BenchChemオンラインストアへようこそ!

Econazole

Filamentous fungi Antifungal susceptibility Imidazole comparison

Econazole (CAS 24169-02-6; 27220-47-9) is an imidazole-class antifungal agent with a broad spectrum of activity against dermatophytes, yeasts including Candida albicans, and select Gram-positive bacteria. Structurally, econazole is a deschloro derivative of miconazole, and its mechanism of action involves inhibition of lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal membrane integrity.

Molecular Formula C18H15Cl3N2O
Molecular Weight 381.7 g/mol
CAS No. 24169-02-6; 27220-47-9
Cat. No. B15617549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEconazole
CAS24169-02-6; 27220-47-9
Molecular FormulaC18H15Cl3N2O
Molecular Weight381.7 g/mol
Structural Identifiers
InChIInChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
InChIKeyLEZWWPYKPKIXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.48e-03 g/L

Econazole Antifungal Agent: A Differentiated Imidazole for Procurement Decisions


Econazole (CAS 24169-02-6; 27220-47-9) is an imidazole-class antifungal agent with a broad spectrum of activity against dermatophytes, yeasts including Candida albicans, and select Gram-positive bacteria [1]. Structurally, econazole is a deschloro derivative of miconazole, and its mechanism of action involves inhibition of lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal membrane integrity [2][3]. Since its first synthesis in 1969 and approval in 1974, econazole has been widely utilized in topical formulations for superficial fungal infections [1]. While several imidazole antifungals share this core mechanism, specific quantitative differences in in vitro potency, spectrum coverage, and tolerability parameters distinguish econazole from close analogs and inform scientifically grounded procurement decisions.

Why Generic Substitution Fails: Critical Performance Differences Among Imidazole Antifungals


Imidazole antifungals cannot be treated as interchangeable commodities in procurement or scientific applications due to meaningful, quantifiable differences in their in vitro potency profiles, spectrum of activity, and tolerability parameters. Even among structurally related compounds such as miconazole, clotrimazole, and tioconazole, comparative studies reveal statistically significant variations in minimum inhibitory concentrations (MICs), minimum fungicidal concentrations (MFCs), and clinical adverse effect rates [1][2]. These differences arise from subtle structural modifications—for example, the replacement of an oxygen atom with sulfur in sulconazole or differences in halogenation patterns—that affect target binding affinity, lipophilicity, and pharmacokinetic behavior [3]. The following evidence guide provides the specific quantitative data necessary to evaluate where econazole offers verifiable differentiation relative to its closest comparators, thereby enabling informed scientific selection rather than generic substitution.

Econazole Evidence Guide: Quantified Performance Differentiation Against Comparator Antifungals


Econazole vs. Miconazole: Superior In Vitro Activity Against Filamentous Fungi

Econazole exhibits superior in vitro activity compared to its deschloro structural analog miconazole against filamentous fungi. In a comparative study, econazole demonstrated markedly lower MICs against filamentous fungal isolates, with the exception of Rhizopus oryzae and Absidia corymbifera [1].

Filamentous fungi Antifungal susceptibility Imidazole comparison

Econazole vs. Clotrimazole: More Rapid Clinical Onset of Activity in Dermatophytosis

Econazole 1% cream demonstrates comparable overall efficacy to clotrimazole 1% cream for treating tinea infections and cutaneous candidiasis, but with a more rapid onset of therapeutic activity in patients treated with econazole [1].

Tinea infections Clinical efficacy Therapeutic onset

Econazole Nitrate 1% Cream: Quantified Skin Irritation Index Relative to Marketed Comparators

In a patch test study with 29 healthy subjects, 1% econazole nitrate cream exhibited a skin irritation index of 12.1, which was higher (indicating greater irritation potential) than the indices observed for 1% clotrimazole cream, 1% bifonazole cream, and 0.5% MT-861 (amorolfine) cream [1].

Topical tolerability Skin irritation Patch testing

Econazole vs. Tioconazole: Comparable Clinical Efficacy with Lower Reported Adverse Effects

In a double-blind clinical trial of 61 patients with fungal skin infections or erythrasma, econazole nitrate 1% cream achieved a clinical and mycologic cure rate of 93.5% (29/31 patients), which was statistically comparable to tioconazole base 1% cream at 93.1% (27/29 patients) following twice-daily application for a mean duration of 38–40 days [1]. Only one mild adverse effect (intermittent pruritus) was reported in the econazole group, whereas published reviews indicate that tioconazole may cause severe local adverse effects in some patients [1][2].

Clinical trial Tolerability Superficial fungal infection

Econazole Synergy Profile: Demonstrated Additive and Synergistic Interactions with Key Adjunct Agents

In vitro combination studies using a decimal assay for additivity demonstrated that econazole exhibits additive interactions with miconazole and synergistic interactions with ibuprofen and nikkomycin Z against Candida albicans, while showing antagonistic interaction with amphotericin B [1]. Additionally, econazole showed frequent synergy with flucytosine, a finding described as encouraging due to the low toxicity of both agents [2].

Antifungal synergy Combination therapy Candida albicans

Econazole MIC Profile: Potency Comparable to Miconazole and Clotrimazole Against C. albicans Clinical Isolates

In a study of 200 recent clinical isolates of Candida species, econazole, miconazole, and clotrimazole all exhibited MIC90 values of 0.06 mg/L against C. albicans isolates, demonstrating comparable high potency against this primary target pathogen [1]. For non-albicans Candida isolates, econazole showed MIC90 values ranging from 0.5 to 8 mg/L, compared to 1–4 mg/L for miconazole and 0.12–4 mg/L for clotrimazole [1]. In a separate study of 100 clinical Candida isolates, econazole and miconazole MICs ranged from 0.016–16 μg/mL, demonstrating greater activity against Candida isolates overall compared to itraconazole (0.032–16 μg/mL) and fluconazole (0.25–64 μg/mL) [2].

Candida albicans Antifungal susceptibility Topical antifungal

Econazole Procurement Scenarios: Evidence-Based Applications for Scientific and Industrial Use


Topical Antifungal Formulation Development for Dermatophyte Infections

Econazole is an appropriate active pharmaceutical ingredient (API) selection for topical cream, ointment, or solution formulations targeting dermatophyte infections (tinea pedis, tinea cruris, tinea corporis) where superior in vitro activity against filamentous fungi provides a mechanistic advantage over miconazole [1]. The compound's demonstrated more rapid onset of clinical activity compared to clotrimazole offers a marketing differentiation opportunity for over-the-counter product positioning [2]. Formulators should note the quantified skin irritation index of 12.1 for 1% econazole nitrate cream, which, while within acceptable safety limits (<15.0), may inform decisions regarding sensitive skin or pediatric formulation variants [3].

Combination Antifungal Research Involving Synergistic Partners

Researchers investigating combination antifungal strategies should consider econazole as a candidate for studies involving ibuprofen, nikkomycin Z, or flucytosine due to demonstrated synergistic interactions [1][2]. The additive interaction with miconazole suggests that econazole may be compatible in fixed-dose combination formulations with structurally related imidazoles [1]. Critically, researchers must avoid combining econazole with amphotericin B, as in vitro antagonism has been documented and such combinations may yield suboptimal or counterproductive antifungal activity [1][2].

Comparative Efficacy Studies for Vulvovaginal Candidiasis Topical Treatments

For clinical studies or procurement decisions involving vulvovaginal candidiasis, econazole should be evaluated alongside miconazole and clotrimazole as first-line imidazole options, given the comparable MIC90 values of 0.06 mg/L against C. albicans clinical isolates [1]. The 66-fold greater potency of imidazoles (including econazole) compared to nystatin (MIC90 4 mg/L) supports preferential imidazole selection for C. albicans-dominated infections [1]. However, for infections involving non-albicans Candida species, the broader MIC90 range of 0.5–8 mg/L for econazole warrants consideration of alternative agents such as clotrimazole (0.12–4 mg/L) or nystatin (4 mg/L) where reduced imidazole susceptibility is suspected [1].

Tolerability-Driven Procurement for Sensitive Patient Populations

In procurement scenarios where minimizing local adverse effects is a primary decision criterion—such as formulations intended for pediatric use, facial application, or prolonged treatment courses—the comparative tolerability data should be carefully weighed. While econazole 1% cream demonstrates a skin irritation index of 12.1 (within the allowable threshold of 15.0), newer agents such as 1% MT-861 (amorolfine, index 6.9) or 0.5% MT-861 (index 1.7) offer substantially lower irritation potential [1]. Conversely, when compared to tioconazole, which has been associated with severe local adverse effects, econazole represents a more favorable tolerability profile with equivalent efficacy (93.5% vs. 93.1% cure rate) [2]. These quantitative trade-offs should guide formulation selection based on the target patient population's risk tolerance for local irritation.

Quote Request

Request a Quote for Econazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.